N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated methoxyphenyl group and a piperidinylmethyl group connected through an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with oxalyl chloride to form the corresponding oxalamide. This intermediate is then reacted with 1-methylpiperidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)urea
- N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)carbamate
Uniqueness
N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-20-7-5-11(6-8-20)10-18-15(21)16(22)19-12-3-4-14(23-2)13(17)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKWAPWBQYAKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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